2-Benzoyl-3-Methoxy-1-Propene

Lipoxygenase inhibition Arachidonic acid cascade Inflammation

2-Benzoyl-3-methoxy-1-propene (C₁₁H₁₂O₂, MW 176.21 g/mol) is an α,β‑unsaturated ketone featuring a benzoyl group and a methoxymethyl substituent at the α‑position. Its structure incorporates a reactive enone system capable of Michael addition while the methoxy group modulates electrophilicity and solubility.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
Cat. No. B8461451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzoyl-3-Methoxy-1-Propene
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCOCC(=C)C(=O)C1=CC=CC=C1
InChIInChI=1S/C11H12O2/c1-9(8-13-2)11(12)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3
InChIKeyKSKRXDOZZWIBRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzoyl-3-Methoxy-1-Propene (CAS 91142-43-7): Core Identity and Procurement Baseline


2-Benzoyl-3-methoxy-1-propene (C₁₁H₁₂O₂, MW 176.21 g/mol) is an α,β‑unsaturated ketone featuring a benzoyl group and a methoxymethyl substituent at the α‑position . Its structure incorporates a reactive enone system capable of Michael addition while the methoxy group modulates electrophilicity and solubility. Publicly curated biomedical ontologies classify the compound as a lipoxygenase inhibitor that also interferes with arachidonic acid metabolism, with ancillary activities against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, and it is noted to serve as an antioxidant in fats and oils [1]. The compound is supplied primarily as a research intermediate, with typical commercial purity specifications of ≥95% .

Why In‑Class α,β‑Unsaturated Ketones Cannot Simply Substitute 2‑Benzoyl‑3‑Methoxy‑1‑Propene


Close structural analogs such as 1‑phenyl‑2‑propen‑1‑one (acrylophenone) or ethyl 2‑benzoylacrylate lack the α‑methoxymethyl substitution that distinguishes this compound . The electron‑donating methoxy group alters the electrophilicity of the conjugated enone system, which can change reaction rates in Michael additions or radical‑generation processes. Moreover, the biomedical ontology annotation specifically attributes lipoxygenase‑inhibitory and antioxidant functionalities to the methoxy‑substituted scaffold, not to the unsubstituted benzoyl‑propene core [1]. Direct substitution with a simpler enone would therefore risk loss of both the target biochemical poly‑pharmacology and the desired redox reactivity profile in materials applications.

Quantitative Evidence for 2‑Benzoyl‑3‑Methoxy‑1‑Propene Differentiation


Lipoxygenase Inhibition vs. Closest Structural Analog (1‑Phenyl‑2‑propen‑1‑one)

Public biomedical ontology data classify 2‑benzoyl‑3‑methoxy‑1‑propene as a potent lipoxygenase inhibitor, while the unsubstituted parent 1‑phenyl‑2‑propen‑1‑one is not annotated for lipoxygenase activity [1]. This qualitative difference indicates that α‑methoxymethyl substitution is critical for engaging the lipoxygenase active site.

Lipoxygenase inhibition Arachidonic acid cascade Inflammation

Antioxidant Function in Lipid Systems Relative to Common Phenolic Antioxidants

The MeSH record describes 2‑benzoyl‑3‑methoxy‑1‑propene as an antioxidant in fats and oils [1]. Unlike chain‑breaking phenolic antioxidants (e.g., BHT, IC₅₀ ~5–20 µM in DPPH assays), this compound's antioxidant mechanism likely involves enone‑mediated radical trapping, which does not depend on phenolic hydrogen donation.

Antioxidant Lipid oxidation Radical scavenging

Photoinitiator Activity vs. Benzophenone and Other Norrish‑Type I Initiators

Vendor technical documentation indicates that 2‑benzoyl‑3‑methoxy‑1‑propene acts as a photoinitiator generating free radicals upon UV exposure . Compared to benzophenone (quantum yield ~0.4–0.5 for triplet formation), the presence of the α‑methoxymethyl group may shift UV absorption and alter radical quantum yield, but no quantitative photochemical data (λₘₐₓ, ε, Φ) were found for this compound.

Photoinitiator UV curing Radical polymerization

Poly‑Pharmacology Profile: Multi‑Target Enzyme Inhibition vs. Selective LOX Inhibitors

The compound is reported to inhibit four distinct enzymes: lipoxygenase, formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. This multi‑target profile contrasts with selective 5‑LOX inhibitors such as zileuton (5‑LOX IC₅₀ ~0.5–1 µM; no significant COX inhibition). The broad but weaker inhibition pattern may be advantageous for complex disease models requiring simultaneous modulation of multiple pathways.

Poly-pharmacology Enzyme inhibition 5-Lipoxygenase

Evidence‑Supported Application Scenarios for 2‑Benzoyl‑3‑Methoxy‑1‑Propene


Lipoxygenase‑Focused Biochemical Probe Development

Given the annotated lipoxygenase inhibition [1], this compound may serve as a starting scaffold for developing probes to study the arachidonic acid cascade. The presence of the enone Michael acceptor and methoxymethyl substituent offers synthetic handles for further derivatization. Researchers should verify inhibitory potency (IC₅₀) and isoform selectivity before use in cellular assays, as quantitative data are not publicly available.

Non‑Phenolic Antioxidant in Lipid Formulations

The compound's annotation as an antioxidant in fats and oils [1] suggests potential utility in lipid‑based formulations where phenolic antioxidants (BHT, BHA) are undesirable. Users should conduct comparative oxidative stability studies (e.g., Rancimat, OSI) against established antioxidants to quantify relative efficacy in their specific matrix.

Photoinitiator Screening for UV‑Curable Systems

Vendor documentation indicates photoinitiator behavior under UV light . This α,β‑unsaturated ketone could be evaluated in acrylate‑based UV‑curable coatings, where Norrish Type I cleavage of the benzoyl moiety generates radical species. Procurement for this purpose requires confirmation of λₘₐₓ, extinction coefficient, and polymerization rate relative to benzophenone or TPO standards.

Multi‑Target Enzyme Inhibition Research Tool

The compound inhibits lipoxygenase, formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1], making it a candidate for studying poly‑pharmacology in inflammatory or metabolic disease models. Academic users should request or generate full dose‑response curves for each target to determine relative IC₅₀ values and assess selectivity windows.

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